

Tebuconazole-d4 physical characteristics

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Compound of Interest

Compound Name: (+/-)-Tebuconazole-D4

Cat. No.: B15378686

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An In-depth Technical Guide on the Physical Characteristics of Tebuconazole-d4

Introduction

Tebuconazole-d4 is the deuterated analogue of Tebuconazole, a broad-spectrum triazole fungicide. The "-d4" designation indicates that four hydrogen atoms on the chlorophenyl ring have been replaced with deuterium. This isotopic labeling makes Tebuconazole-d4 an invaluable internal standard for quantitative analysis of Tebuconazole residues in environmental and biological samples using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

This guide provides a comprehensive overview of the core physical and chemical characteristics of Tebuconazole-d4, details common experimental protocols for its characterization and analysis, and illustrates its primary mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical data for Tebuconazole-d4 are summarized below. It is important to note that while some specifications are unique to the deuterated form (e.g., Molecular Weight), others, such as melting point and solubility, are often reported based on the unlabeled Tebuconazole and serve as a close proxy.

Property	Value	Reference(s)
IUPAC Name	(RS)-1-(4-chlorophenyl-d4)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol	[1][2]
Synonyms	Tebuconazole-D4 (chlorophenyl-D4), α-[2-(4-Chlorophenyl-d4)ethyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol	[1]
Molecular Formula	C ₁₆ D ₄ H ₁₈ ClN ₃ O	[1][2][3]
Molecular Weight	311.85 g/mol	[1][2][3]
CAS Number	107534-96-3 (Unlabeled)	[1][2][4][5]
Appearance	Neat solid	[1]
Melting Point	102.4–105 °C (for unlabeled Tebuconazole)	[4][6][7]
Boiling Point	Decomposes before boiling (for unlabeled Tebuconazole)	[7]
Solubility (at 20°C)	Water: 32-36 mg/L Dichloromethane: >200 g/L 2-Propanol: 100-200 g/L Toluene: 50-100 g/L Methanol: Slightly Soluble Chloroform: Slightly Soluble	[4][6][8][9][10]
Storage Temperature	2-8°C (Refrigerator)	[2]
Isotopic Purity	≥98 atom % D	[11]

Experimental Protocols

The characterization and quantification of Tebuconazole and its deuterated analogue rely on standard analytical techniques. Tebuconazole-d4 is primarily used as an internal standard in

methods designed to detect the unlabeled parent compound.

Identity Confirmation

Methodology: Infrared (IR) Spectroscopy

- Principle: IR spectroscopy is used to obtain a vibrational spectrum of the molecule. The functional groups within the Tebuconazole-d4 molecule absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.
- Protocol: A small amount of the Tebuconazole-d4 standard is prepared as a thin film between potassium bromide (KBr) plates. The sample is then scanned using an IR spectrometer over a typical range of 4000 to 400 cm^{-1} . The resulting spectrum is compared against the spectrum of a certified reference material. The sample's identity is confirmed if its spectrum does not differ significantly from that of the reference standard.[\[12\]](#)

Methodology: Gas Chromatography (GC)

- Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The time it takes for a compound to pass through the column to the detector is known as the retention time, which is a characteristic of the compound under specific conditions.
- Protocol: A solution of Tebuconazole-d4 is injected into the GC system. The identity is verified by comparing the retention time of the sample peak to that of a known calibration standard. The relative retention time of the sample should not deviate by more than 2% from the standard.[\[12\]](#)

Purity and Content Determination

Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID)

- Principle: This method is used to determine the concentration of Tebuconazole in a technical-grade sample. An internal standard is added to both the sample and calibration solutions to correct for variations in injection volume and detector response.
- Protocol:

- Internal Standard Solution: A stock solution of an internal standard, such as dicyclohexyl phthalate (6 mg/mL), is prepared in acetone.[12]
- Calibration Solutions: A known mass of Tebuconazole reference standard is accurately weighed and dissolved in a fixed volume of the internal standard solution.[12]
- Sample Preparation: A weighed amount of the sample is dissolved in the same fixed volume of the internal standard solution.
- Analysis: The calibration and sample solutions are analyzed by capillary GC. The ratio of the peak area of Tebuconazole to the peak area of the internal standard is calculated. The content of Tebuconazole in the sample is determined by comparing its peak area ratio to that of the calibration solution.[12]

Residue Analysis in Environmental Matrices

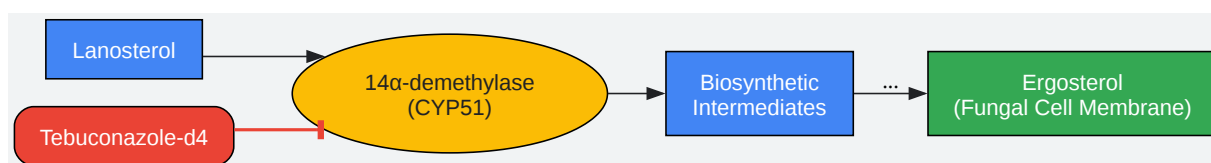
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)

- Principle: This highly sensitive and selective technique is the standard for quantifying trace levels of pesticides like Tebuconazole. Tebuconazole-d4 serves as the ideal internal standard because it co-elutes with unlabeled Tebuconazole but is distinguished by its higher mass.
- Protocol:
 - Extraction: Tebuconazole is extracted from a sample matrix (e.g., soil) using a solvent mixture, often with the aid of microwave extraction.[13]
 - Internal Standard Spiking: A known amount of Tebuconazole-d4 solution is added to the sample extract.[13]
 - Analysis: The extract is injected into an LC/MS/MS system. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Tebuconazole and Tebuconazole-d4.
 - Quantification: A calibration curve is generated using standards containing fixed amounts of Tebuconazole-d4 and varying concentrations of unlabeled Tebuconazole. The

concentration of Tebuconazole in the sample is calculated from the ratio of the analyte peak area to the internal standard peak area.[13]

Mechanism of Action

Tebuconazole functions by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This inhibition leads to membrane instability and ultimately, the death of the fungus. The key target of Tebuconazole is the enzyme 14 α -demethylase, a cytochrome P450 enzyme.[10]



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Caption: Tebuconazole inhibits the enzyme 14 α -demethylase, blocking ergosterol synthesis.

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